molecular formula C₁₅H₁₃ClN₂O₂ B1159332 6-Chloro Nepafenac

6-Chloro Nepafenac

Cat. No.: B1159332
M. Wt: 288.73
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro Nepafenac, also known internationally as Nepafenac Impurity C, is a chlorinated analog of the ophthalmic nonsteroidal anti-inflammatory drug (NSAID) Nepafenac . This compound is structurally characterized as 2-(2-amino-3-benzoyl-6-chlorophenyl)acetamide, with a molecular formula of C15H13ClN2O2 and a molecular weight of 288.73 g/mol . It is provided to researchers as a high-purity chemical reference standard and is a critical tool in the development and validation of analytical methods. Its primary research application is in the field of pharmaceutical impurity profiling and quality control, where it is used as a identified impurity in the analysis of Nepafenac drug substance and its final formulations, such as ophthalmic suspensions . Nepafenac itself is a prodrug NSAID used to treat pain and inflammation associated with cataract surgery . The presence and concentration of impurities like this compound must be closely monitored and controlled to ensure the safety, efficacy, and stability of pharmaceutical products, in compliance with stringent regulatory guidelines (e.g., ICH). This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. All provided batches are supplied with comprehensive analytical data, including but not limited to Certificate of Analysis (CoA), 1HNMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) profiles to support your research and development activities .

Properties

Molecular Formula

C₁₅H₁₃ClN₂O₂

Molecular Weight

288.73

Synonyms

2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide;  Nepafenac Impurity C; 

Origin of Product

United States

Comparison with Similar Compounds

Efficacy in Postoperative Inflammation and Macular Edema

Nepafenac (0.1% and 0.3%) has been extensively compared to other NSAIDs in cataract surgery:

  • Ketorolac 0.5% : In a randomized trial, Nepafenac 0.1% demonstrated superior clinical success (76.3% vs. 59.2% cure rate at Day 14) and patient comfort compared to Ketorolac .
  • Diclofenac : Network meta-analyses ranked Nepafenac 0.3% as the most effective in preventing foveal thickness (FT) increase, while Diclofenac outperformed others in lowering intraocular pressure (IOP) postoperatively .

Table 1: Clinical Efficacy of Topical NSAIDs

Compound Key Finding (vs. Control) Reference
Nepafenac 0.1% 76.3% cure rate at Day 14
Nepafenac 0.3% Best in preventing FT increase
Diclofenac Best in lowering IOP
Ketorolac 0.5% Inferior to Nepafenac in pain relief

Ocular Distribution

Nepafenac and amfenac exhibit an anterior-to-posterior concentration gradient in ocular tissues, with peak levels in the retina/choroid (55% prostaglandin inhibition) .

Structural and Functional Comparisons with Chloro-Substituted Analogs

Table 2: Chloro-Substituted Compound Activity

Compound Class Chloro Substitution Key Activity Finding Reference
Acridine (Group 6) 6-chloro Retains anti-AChE activity (>75%)
Benzothiadiazoles 5-methoxy-6-chloro 159-fold selective for insect enzymes
Quinazoline Derivatives 6-chloro Enhanced reactivity in organic synthesis

Neuroprotective Potential

In zebrafish models, Nepafenac exhibited dose-dependent neuroprotection (0.04–2.0 μM) for dopaminergic neurons, though higher doses showed toxicity. Comparatively, olmesartan and aloperine also demonstrated significant neuroprotection, suggesting divergent mechanisms among NSAIDs and non-NSAID compounds .

Key Considerations and Limitations

  • Toxicity Profile : Dose-dependent toxicity of Nepafenac in neuroprotection studies highlights the need for precise dosing .
  • Structural Specificity : The 6-chloro group’s effects vary by compound class; in acridines, it preserves activity, while in benzothiadiazoles, it enhances insect-specific inhibition .
  • Clinical Relevance : Nepafenac’s superior posterior segment penetration and sustained prostaglandin inhibition differentiate it from Ketorolac and Diclofenac .

Preparation Methods

Starting Material Functionalization

The synthesis begins with 2-aminobenzophenone derivatives. Chlorination can be achieved via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) or through Friedel-Crafts acylation with chlorinated benzoyl chlorides. For example, treating 2-aminobenzophenone with sulfuryl chloride in dichloromethane at -30°C introduces chlorine at the para position relative to the amino group, yielding 2-amino-5-chlorobenzophenone.

Reaction Conditions :

  • Chlorinating Agent : Sulfuryl chloride (1.1 eq).

  • Solvent : Dichloromethane or chloroform.

  • Temperature : -40°C to 0°C.

  • Base : Triethylamine or N-methylmorpholine to neutralize HCl byproducts.

Intermediate Formation

The chlorinated 2-aminobenzophenone is then reacted with 2-(methylthio)acetamide in the presence of sulfuryl chloride and a base to form 2-(2-amino-3-(6-chlorobenzoyl)phenyl)-2-(methylthio)acetamide (IV-Cl). This intermediate undergoes reduction to remove the thiomethyl group, yielding 6-Chloro Nepafenac.

Key Reaction Parameters :

(IV-Cl)+H2Raney Ni6-Chloro Nepafenac+CH3SH\text{(IV-Cl)} + \text{H}2 \xrightarrow{\text{Raney Ni}} \text{this compound} + \text{CH}3\text{SH}

  • Catalyst : Raney nickel or palladium on carbon (Pd/C).

  • Solvent System : Tetrahydrofuran (THF)/water (9:1 v/v).

  • Hydrogen Pressure : 5–7 psi at 40–45°C.

Hydrogenation and Impurity Reduction

Catalytic Dechlorination Mitigation

A critical challenge in synthesizing this compound is preventing dechlorination during hydrogenation. Patent US9630909B2 demonstrates that optimizing catalyst loading and reaction time preserves the chlorine substituent. For instance, using 10% Pd/C at 5–7 psi for 8–10 hours achieves >99% purity with <0.1% dechlorinated byproducts (Table 1).

Table 1: Hydrogenation Optimization for Chlorinated Intermediate

Starting Material (g)Catalyst (g)Solvent (mL)Time (h)Purity (%)Chlorinated Impurity (%)
1.00.1 (Pd/C)150 (MeOH)8–1099.890.01
17.01.7 (Pd/C)2550 (MeOH)8–1099.860.06

Role of Base Additives

Incorporating bases like triethylamine (1:1 eq) during hydrogenation suppresses acid-mediated dechlorination. This is attributed to the neutralization of HCl generated during the reaction, which could otherwise protonate the amine group and destabilize the chlorine substituent.

Crystallization and Purification

Solvent Systems for Recrystallization

Post-hydrogenation, this compound is purified using alcohol-water mixtures. Isopropanol/water (9:1 v/v) yields a crystalline product with 99.84% purity and 0.03% residual impurities. Alternative solvents like methyl isobutyl ketone (MIBK) enhance crystal morphology, facilitating filtration and drying.

Crystallization Protocol :

  • Dissolve crude product in hot isopropanol (70°C).

  • Add deionized water dropwise until cloud point.

  • Cool to 25°C and isolate crystals via vacuum filtration.

Metal Scavenging

Residual catalyst metals (e.g., Ni, Pd) are removed using chelating agents like EDTA or activated carbon. A 0.1% EDTA wash reduces Pd content to <10 ppm, meeting pharmaceutical standards.

Analytical Characterization

Spectroscopic Identification

  • IR Spectroscopy : The carbonyl stretch of the benzoyl group appears at 1680 cm⁻¹, while the amide N–H bend is observed at 1540 cm⁻¹.

  • XRD : Crystals from isopropanol/water exhibit a monoclinic lattice (Form B) with distinct peaks at 2θ = 12.4°, 15.7°, and 24.9°.

Chromatographic Purity Assessment

HPLC analysis with a C18 column (Mobile phase: 60:40 acetonitrile/0.1% H₃PO₄) resolves this compound (Rt = 8.2 min) from des-chloro impurities (Rt = 6.5 min) .

Q & A

Basic Research Questions

Q. What standardized methods are used to characterize the physicochemical properties of Nepafenac during pre-formulation studies?

  • Methodology : Pre-formulation analysis includes organoleptic evaluation (color, odor, crystallinity), melting point determination via capillary method (target: 77±3°C), and solubility profiling in solvents like ethanol, DMSO, and water using spectrophotometric analysis at 235 nm. A calibration curve is established using UV spectroscopy (237.2 nm λmax) to quantify drug concentration .
  • Critical Parameters : Solvent purity, temperature control during melting point analysis, and spectrophotometer calibration to ensure reproducibility.

Q. How is UV spectroscopy applied to validate Nepafenac’s chemical stability and concentration in formulations?

  • Methodology : Prepare stock solutions in methanol (e.g., 5 mg/10 mL), serially dilute to 1–10 µg/mL, and measure absorbance at λmax (237.2 nm). A linear regression model (R² ≥ 0.99) confirms the calibration curve’s reliability. Drug-polymer compatibility is further verified via FTIR to rule out interactions .
  • Data Interpretation : Deviations from linearity may indicate degradation or solvent interference.

Advanced Research Questions

Q. How can a 3² full factorial design optimize nanosuspension formulations of Nepafenac for enhanced bioavailability?

  • Experimental Design : Investigate two factors (e.g., Poloxamer 407 [X₁] and HPMC [X₂] concentrations) at three levels (-1, 0, +1). Use Design Expert software to model responses (particle size, viscosity, drug release). Validate predictions via ANOVA (p < 0.05) and response surface plots .
  • Key Findings : Higher Poloxamer 407 reduces particle size (improved dissolution), while HPMC enhances viscosity (prolonged retention). Optimal conditions balance these effects for sustained release .

Q. How should researchers address discrepancies between in vitro COX-2 inhibition potency and in vivo efficacy of Nepafenac?

  • Methodology : Compare in vitro IC50 values (e.g., 64.3 µM for COX-1) with in vivo outcomes (e.g., 55–95% prostaglandin inhibition in ocular tissues). Conduct pharmacokinetic studies to measure ocular penetration (e.g., aqueous humor concentration vs. plasma levels) and correlate with clinical endpoints (e.g., macular thickness reduction) .
  • Data Contradictions : While Nepafenac shows superior corneal permeability (16.7 µM vs. 3.3 µM for diclofenac), its clinical efficacy in preventing miosis remains inconclusive. Replicate studies under standardized protocols (e.g., identical surgical conditions) to isolate formulation variables .

Q. What strategies are recommended for resolving conflicting data on Nepafenac’s role in diabetic retinopathy models?

  • Methodology : In rodent models, quantify VEGF mRNA suppression and capillary cell apoptosis (TUNEL assay). Control for variables like diabetes induction method (streptozotocin vs. genetic models) and dosing regimen. Use multivariate regression to identify confounding factors (e.g., hyperglycemia severity) .
  • Critical Analysis : Nepafenac reduces superoxide and COX-2 in diabetic retinas but lacks impact on VEGF—highlighting pathway-specific effects. Cross-validate findings with immunohistochemistry and RNA-seq .

Methodological Guidance

Q. How to ensure reproducibility of nanosuspension formulations in independent laboratories?

  • Protocol Standardization : Document exact grades of polymers (e.g., Pluronic F127 from Sigma-Aldrich), solvent batch numbers, and homogenization parameters (speed/duration). Share raw data (e.g., particle size distributions) and statistical code for response surface models .
  • Validation Steps : Independent labs should replicate pre-formulation tests (melting point, FTIR) before proceeding to factorial design .

Q. What frameworks are effective for designing hypothesis-driven studies on Nepafenac’s ocular pharmacokinetics?

  • Framework Application : Use PICO (Population: Rabbit eyes; Intervention: 0.1% Nepafenac; Comparison: Bromfenac; Outcome: Aqueous humor concentration) to structure research questions. Apply FINER criteria (Feasible, Novel, Ethical) to prioritize studies on sustained-release formulations .

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